molecular formula C18H23NO3 B566279 1-Isopropyl Etodolac CAS No. 849630-65-5

1-Isopropyl Etodolac

Cat. No.: B566279
CAS No.: 849630-65-5
M. Wt: 301.386
InChI Key: ZYYZBAXQYNUZCT-UHFFFAOYSA-N
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Description

1-Isopropyl Etodolac is a derivative of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory, analgesic, and antipyretic properties. Etodolac is commonly used to treat conditions such as osteoarthritis and rheumatoid arthritis by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain .

Scientific Research Applications

1-Isopropyl Etodolac has several scientific research applications:

Mechanism of Action

Target of Action

1-Isopropyl Etodolac is a derivative of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) that primarily targets Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever processes .

Mode of Action

This compound, like Etodolac, works by reversibly inhibiting the COX-1 and COX-2 enzymes . This inhibition results in a decreased formation of prostaglandin precursors, thereby reducing inflammation, pain, and fever . It’s worth noting that Etodolac has a tenfold preference for COX-2 over COX-1 , which might also apply to this compound.

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the conversion of arachidonic acid into prostaglandins . By inhibiting the COX enzymes, this compound reduces the production of prostaglandins, which are key mediators of inflammation and pain .

Pharmacokinetics

Etodolac exhibits linear pharmacokinetics, good oral bioavailability, greater than 99% protein binding, a low oral clearance (almost exclusively non-renal), a relatively small volume of distribution, and a half-life that averages 7.3±4.0 hours

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the synthesis of prostaglandins, this compound can effectively reduce inflammation and alleviate pain . Additionally, some novel compounds of Etodolac have shown significant in vitro activity in inhibiting eEF2K in TNBC cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the formulation of this compound can impact its effectiveness. A propellant-free topical spray formulation of Etodolac has been developed to enhance the penetration of Etodolac through the skin, providing a quick onset of action . This suggests that similar formulations could potentially enhance the effectiveness of this compound.

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Future Directions

Etodolac is used for treating rheumatic arthritis, rheumatoid arthritis, osteoarthritis and other symptoms . It has good tolerance, light toxic and side effects, strong analgesic effect and the like, has few gastrointestinal adverse reactions, and is particularly suitable for old patients .

Preparation Methods

The synthesis of 1-Isopropyl Etodolac involves several steps, starting from the basic structure of Etodolac. The preparation methods include:

    Synthetic Routes: The synthesis typically involves the introduction of an isopropyl group to the Etodolac molecule. This can be achieved through alkylation reactions using isopropyl halides in the presence of a base.

    Reaction Conditions: The reaction conditions often require controlled temperatures and the use of solvents such as dimethyl sulfoxide or tetrahydrofuran to facilitate the reaction.

    Industrial Production Methods: Industrial production may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. .

Chemical Reactions Analysis

1-Isopropyl Etodolac undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-Isopropyl Etodolac can be compared with other similar compounds, such as:

    Etodolac: The parent compound, which also inhibits COX enzymes but lacks the isopropyl group.

    Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties but a different chemical structure.

    Naproxen: A widely used NSAID with a longer half-life and different pharmacokinetic profile.

    Celecoxib: A selective COX-2 inhibitor with fewer gastrointestinal side effects compared to non-selective NSAIDs.

The uniqueness of this compound lies in its modified structure, which may offer different pharmacokinetic properties and potentially improved therapeutic effects .

Properties

IUPAC Name

2-(8-ethyl-1-propan-2-yl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-4-12-6-5-7-13-14-8-9-22-18(11(2)3,10-15(20)21)17(14)19-16(12)13/h5-7,11,19H,4,8-10H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYZBAXQYNUZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849630-65-5
Record name 1-Isopropyl etodolac
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URS7HRT7E6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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